4-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-N-3-pyridinyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
Overview
Description
4-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-N-3-pyridinyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a useful research compound. Its molecular formula is C24H24FN3O2 and its molecular weight is 405.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 405.18525518 g/mol and the complexity rating of the compound is 785. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Anticancer Activity
Research on similar quinoline derivatives has demonstrated significant potential in the field of anticancer drug development. For instance, amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives were synthesized using microwave irradiation and conventional heating methods. These compounds, including derivatives with fluoro substitutions, showed promising cytotoxic activity against various carcinoma cell lines and significant anticancer activity, particularly in inducing apoptosis in cancer cells (Bhatt, Agrawal, & Patel, 2015).
Polymorphic Modifications and Diuretic Properties
A study on polymorphic modifications of a pyrrolo[3,2,1-ij]quinoline derivative, which is structurally related to the quinoline compound , revealed its strong diuretic properties. This could indicate potential use in developing new remedies for hypertension (Shishkina et al., 2018).
Radioligand Potential in PET Imaging
The labeling and evaluation of quinoline-2-carboxamide derivatives, including fluorophenyl variants, as potential radioligands, were investigated for their use in positron emission tomography (PET) imaging of peripheral benzodiazepine type receptors (PBR). This research suggests the potential application of such compounds in noninvasive assessment and imaging of PBR in vivo (Matarrese et al., 2001).
Quinoline Derivatives as Kinase Inhibitors
Quinoline derivatives, including those with fluoro-substituents, have been investigated for their role as kinase inhibitors. These compounds have shown efficacy in inhibiting the Met kinase superfamily, suggesting their potential in targeted cancer therapy (Schroeder et al., 2009).
Antibacterial and Antiviral Agents
Some 3-quinolinecarboxamides, with structural similarity to quinolone antibacterial agents, possess significant antiherpetic properties. This indicates the potential application of quinoline derivatives in developing new antiviral drugs (Wentland et al., 1993).
Properties
IUPAC Name |
4-(2-fluorophenyl)-2,7,7-trimethyl-5-oxo-N-pyridin-3-yl-1,4,6,8-tetrahydroquinoline-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O2/c1-14-20(23(30)28-15-7-6-10-26-13-15)21(16-8-4-5-9-17(16)25)22-18(27-14)11-24(2,3)12-19(22)29/h4-10,13,21,27H,11-12H2,1-3H3,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKYDNHMCOTHLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3F)C(=O)NC4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.